molecular formula C30H39N9O6 B1202418 Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CAS No. 88937-61-5

Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide

Cat. No. B1202418
CAS RN: 88937-61-5
M. Wt: 621.7 g/mol
InChI Key: MPTXQKPPFWMRPT-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is C30H39N9O6 . Its molecular weight is 621.7 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Chemical Reactions Analysis

As a synthetic peptide substrate, Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is used in enzymatic assays to measure the activity of proteases. It is a fluorogenic substrate that emits fluorescence upon cleavage by proteases.


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide include a molecular weight of 621.7 g/mol . The compound has a complex structure with multiple functional groups, including amide and carbamate groups .

Mechanism of Action

The mechanism of action of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide involves its cleavage by proteases. When this cleavage occurs, the compound emits fluorescence, which can be measured to determine the activity of the proteases.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "4-methylcoumarin-7-carboxylic acid", "Benzyl chloroformate", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-methylmorpholine", "O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate", "Piperidine", "Trifluoroacetic acid", "Triisopropylsilane" ], "Reaction": [ "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple 4-methylcoumarin-7-carboxylic acid to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove benzyl protecting group with trifluoroacetic acid and triisopropylsilane", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Pbf protecting group with trifluoroacetic acid and triisopropylsilane", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Pbf protecting group with trifluoroacetic acid and triisopropylsilane", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid-Fmoc-Arg(Pbf)-OH using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Fmoc protecting group with piperidine", "Remove peptide from resin and purify" ] }

CAS RN

88937-61-5

Product Name

Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide

Molecular Formula

C30H39N9O6

Molecular Weight

621.7 g/mol

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1

InChI Key

MPTXQKPPFWMRPT-GOTSBHOMSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Other CAS RN

88937-61-5

synonyms

7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin
7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin
benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide
benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
CBZ-Arg-Arg-MCA
Z-Arg-Arg-MCA
Z-Arg-Arg-NH-AMC
Z-Arg-Arg-NH-Mec
Z-Arg-ArgNH-MeC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.